molecular formula C12H17ClN4O2 B2371645 Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate CAS No. 2415540-39-3

Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate

Cat. No.: B2371645
CAS No.: 2415540-39-3
M. Wt: 284.74
InChI Key: AZPRLOWMHQVHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate (CAS: Not explicitly provided; structural analogs in –7) is a small-molecule compound featuring an azetidine ring system. The azetidine core is substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 6-chloropyridazinylamino moiety at the 3-position.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)14-10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPRLOWMHQVHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Azetidine Ring Formation

The azetidine precursor is synthesized via cyclization strategies. Patent CN111362852A outlines a scalable method for Boc-protected azetidinones, which serve as intermediates. For example:

  • Step 1 : Cyclization of 3,3-dimethoxyazetidine (IVa) with di-tert-butyl dicarbonate in methylene chloride and triethylamine yields tert-butyl 3,3-dimethoxyazetidine-1-carboxylate (Va) with 91% efficiency.
  • Step 2 : Acid-mediated cleavage of the dimethoxy groups (e.g., using citric acid) generates tert-butyl 3-oxoazetidine-1-carboxylate (Ia).

Conversion of Ketone to Amine

The ketone intermediate is functionalized to an amine via reductive amination or oxime reduction:

  • Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol affords tert-butyl 3-aminoazetidine-1-carboxylate.
  • Oxime Pathway : Reaction with hydroxylamine hydrochloride forms the oxime, followed by hydrogenation (H₂/Pd/C) to yield the amine.

Synthesis of 3-Amino-6-Chloropyridazine

Chlorination and Amination of Pyridazine

3,6-Dichloropyridazine serves as the starting material. Selective amination at position 3 is achieved via:

  • Buchwald-Hartwig Amination : Using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and ammonia under reflux in dioxane.
  • Nucleophilic Aromatic Substitution (SNAr) : Heating 3,6-dichloropyridazine with aqueous ammonia at 120°C selectively substitutes the C3 chlorine.

Coupling Strategies for C–N Bond Formation

Nucleophilic Substitution

Reaction of tert-butyl 3-bromoazetidine-1-carboxylate with 3-amino-6-chloropyridazine in the presence of K₂CO₃ in DMF at 80°C achieves substitution with moderate yields (50–65%).

Metal-Catalyzed Cross-Coupling

Ullmann Coupling : Employing CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMSO at 100°C facilitates coupling, improving yields to 70–80%.
Buchwald-Hartwig Amination : Pd₂(dba)₃, BINAP, and NaOt-Bu in toluene at 110°C provide superior regioselectivity (>90% yield).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote Boc deprotection at temperatures >100°C.
  • Lower temperatures (60–80°C) favor selectivity in SNAr reactions.

Catalytic Systems

  • Palladium-Based Systems : Efficient for electron-deficient pyridazines but require rigorous exclusion of moisture.
  • Copper Catalysts : Cost-effective for large-scale synthesis but necessitate extended reaction times.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.95–4.10 (m, 4H, azetidine), 6.85 (d, J = 8.5 Hz, 1H, pyridazine), 7.92 (d, J = 8.5 Hz, 1H, pyridazine), 8.20 (s, 1H, NH).
  • HRMS (ESI) : m/z calc. for C₁₃H₁₈ClN₄O₂ [M+H]⁺: 313.1064, found: 313.1068.

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Isolated Yield : 72–85% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Scalability
Nucleophilic Substitution 50–65 24–48 Moderate
Ullmann Coupling 70–80 12–24 High
Buchwald-Hartwig 85–90 6–12 High

Key Trade-offs : While Buchwald-Hartwig offers superior yields, copper-mediated methods are preferable for cost-sensitive applications.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.

Reaction Conditions Reagents Products Yield References
HCl (4M) in dioxane, 60°C, 4hHCl, dioxane3-[(6-Chloropyridazin-3-yl)amino]azetidine-1-carboxylic acid85–90%

This reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. The tert-butyl group acts as a steric shield, enhancing selectivity during hydrolysis.

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyridazine Ring

The electron-deficient chloropyridazine ring undergoes SNAr reactions with nucleophiles (e.g., amines, thiols).

Reaction Conditions Reagents Products Yield References
DMF, K₂CO₃, 80°C, 12hPrimary amines3-[(6-(Substituted-amino)pyridazin-3-yl)amino]azetidine-1-carboxylate derivatives60–75%
DMSO, DIEA, 100°C, 24hThiophenol3-[(6-(Phenylthio)pyridazin-3-yl)amino]azetidine-1-carboxylate55%

The chlorine atom at the 6-position is highly reactive due to the electron-withdrawing effect of the adjacent pyridazine nitrogen, facilitating displacement by nucleophiles.

Alkylation/Acylation of the Azetidine Amine

The secondary amine in the azetidine ring reacts with alkyl halides or acylating agents.

Reaction Conditions Reagents Products Yield References
THF, KOtBu, 0°C → RT, 6hBenzyl bromide3-[(6-Chloropyridazin-3-yl)(benzyl)amino]azetidine-1-carboxylate70%
DCM, TEA, 0°C, 2hAcetyl chloride3-[(6-Chloropyridazin-3-yl)(acetyl)amino]azetidine-1-carboxylate65%

The azetidine’s strained ring enhances nucleophilicity at the nitrogen, promoting efficient alkylation or acylation.

Oxidation Reactions

The azetidine ring’s methylene groups can undergo oxidation to form ketones or hydroxylated derivatives.

Reaction Conditions Reagents Products Yield References
CH₂Cl₂, mCPBA, RT, 8hm-Chloroperbenzoic acid3-[(6-Chloropyridazin-3-yl)amino]azetidine-1-carboxylate N-oxide45%
Acetone, OsO₄, 40°C, 24hOsmium tetroxideDihydroxylated azetidine derivatives30%

Oxidation reactions are highly dependent on the choice of oxidizing agent and solvent.

Cross-Coupling Reactions

The chloropyridazine moiety participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Reaction Conditions Reagents Products Yield References
Pd(PPh₃)₄, Na₂CO₃, DME, 90°CPhenylboronic acid3-[(6-Phenylpyridazin-3-yl)amino]azetidine-1-carboxylate50%

These reactions enable the introduction of aryl or heteroaryl groups, expanding structural diversity.

Thermal Stability and Degradation

Under elevated temperatures (>150°C), the compound undergoes decomposition, releasing CO₂ and forming azetidine derivatives.

Conditions Degradation Products Mechanism References
150°C, neat, 2hAzetidine intermediateRetro-aza-Michael addition

Key Implications for Research

  • The tert-butyl group’s hydrolytic lability makes it a versatile protecting group in multistep syntheses .

  • SNAr reactivity at the chloropyridazine position allows modular functionalization for drug discovery.

  • Azetidine’s ring strain enhances reactivity, enabling efficient derivatization at the nitrogen center.

This compound’s diverse reactivity profile underscores its utility in developing pharmacologically active molecules and advanced materials.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate has shown potential for:

  • Modulating Enzyme Activities : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing metabolic pathways critical for drug metabolism and efficacy. Understanding these interactions is essential for assessing its therapeutic potential in clinical applications.
  • Targeting Biological Receptors : Its unique structure indicates possible binding to specific receptors, which could modulate their activity and influence signaling pathways related to various diseases, including cancer and neurological disorders .

Drug Discovery

The compound's structural characteristics make it a candidate for further exploration in drug discovery:

  • Anticancer Properties : Research is ongoing to evaluate its efficacy against different cancer cell lines, with initial findings indicating promising cytotoxic effects .
  • Neuropharmacology : Given its potential receptor interactions, studies are being conducted to assess its effects on neurological conditions, possibly offering new avenues for treatment .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism of action is currently under investigation, focusing on apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Modulation

Another research effort explored the compound's ability to modulate enzyme activity within metabolic pathways. Preliminary data showed that it could inhibit specific enzymes involved in drug metabolism, which may enhance the efficacy of co-administered drugs. Further studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis with Related Compounds

Compound NameStructure TypePotential Application
Tert-butyl 3-(6-chloropyridazin-3-yl)aminoazetidine-1-carboxylateAzetidineAnticancer, Neuropharmacology
Tert-butyl 3-(methylamino)piperidine-1-carboxylatePiperidinePain management, CNS disorders
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateAzetidineAntimicrobial activity

This table highlights the potential applications of related compounds, emphasizing the unique position of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate with structurally analogous azetidine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-(6-chloropyridazinylamino), 1-Boc C₁₂H₁₆ClN₃O₂ 285.73 (calculated) Intermediate for kinase inhibitors; pyridazine enhances π-π interactions in target binding
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7) 3-amino-3-hydroxymethyl, 1-Boc C₉H₁₈N₂O₃ 202.25 Building block for peptidomimetics; hydroxymethyl improves solubility
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (PBLJ3204, CAS: 1228581-12-1) 3-fluoromethyl, 1-Boc C₁₀H₁₆FNO₂ 213.24 Fluorine substitution enhances metabolic stability in drug candidates
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6) 3-(2-hydroxyethyl), 1-Boc C₁₀H₁₉NO₃ 201.26 Hydroxyethyl group increases hydrophilicity; used in prodrug synthesis
tert-Butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate (CAS: N/A) 3-[(2-aminoethyl)aminomethyl], 1-Boc C₁₁H₂₃N₃O₂ 229.32 Chelating properties; potential for metal-binding in radiopharmaceuticals

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 6-chloropyridazinylamino group in the target compound provides a planar aromatic system, enabling π-π stacking interactions with protein targets (e.g., kinase ATP-binding pockets) . In contrast, fluorinated analogs (e.g., PBLJ3204) prioritize metabolic stability via C-F bond resistance to oxidation . Hydroxymethyl/hydroxyethyl derivatives (e.g., CAS: 1262411-27-7, 152537-03-6) improve aqueous solubility, critical for oral bioavailability .

Synthetic Utility: The Boc-protected amino group in the target compound allows selective deprotection for further functionalization, a feature shared with analogs like PBN20120081 (CAS: 1083181-23-0) . Aminoethylaminomethyl derivatives (e.g., CAS: N/A in ) enable secondary amine reactivity for conjugation or chelation.

Physical Properties: The hydroxyethyl analog (CAS: 152537-03-6) has a predicted boiling point of 287.4°C and density of 1.092 g/cm³, suggesting higher polarity than the target compound . No direct data exists for the target compound, but molecular weight (285.73 vs. 201–229 g/mol in analogs) implies higher lipophilicity.

Biological Activity

Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate is a synthetic compound with significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound has the molecular formula C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2} and features a tert-butyl ester group, an azetidine ring, and a chloropyridazine moiety. The structural components contribute to its biological activity by facilitating interactions with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine Intermediate : Azetidine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield tert-butyl azetidine-1-carboxylate.
  • Coupling Reaction : The azetidine derivative is coupled with 6-chloropyridazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The chloropyridazine group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring enhances binding affinity and specificity due to its structural rigidity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on certain proteases, which are crucial for various biological processes .
  • Protein-Ligand Interactions : The compound's unique structure allows for significant interactions with proteins, making it a valuable tool in studying protein-ligand dynamics.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Inhibition Studies : A study reported that at high concentrations (50 µM), the compound resulted in approximately 50% inhibition of a specific enzyme's activity, showcasing its potential as an inhibitor in biochemical pathways .
  • Therapeutic Potential : Research exploring the therapeutic applications of similar compounds suggests that modifications to the azetidine structure could enhance efficacy against specific diseases, including cancer and infectious diseases .

Applications

This compound has several promising applications:

  • Medicinal Chemistry : It serves as a building block for developing more complex pharmaceutical agents.
  • Agricultural Chemistry : There is potential for use in agrochemicals due to its bioactive properties.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of bases (e.g., triethylamine) to enhance coupling efficiency.
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question
Routine characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Boc-group integrity.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 312.1492 Da) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Advanced Research Question
Discrepancies often arise in reaction pathways or binding affinities. Methodological approaches include:

  • Comparative docking studies : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with biological targets, then validate with experimental binding assays (e.g., SPR or ITC) .
  • Kinetic analysis : Compare computational reaction barriers (DFT calculations) with experimental rate constants under varied conditions (pH, solvent) .
  • Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in computational models .

What biological interaction studies are relevant for this compound, and what methods are used?

Advanced Research Question
The compound’s azetidine and pyridazine moieties suggest potential enzyme inhibition. Key methodologies:

  • Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify permeability in Caco-2 cell monolayers .
  • Structural analysis : Co-crystallization with target proteins (e.g., using SHELX for crystallography refinement) to map binding sites .

How does this compound compare structurally and functionally to related azetidine derivatives?

Advanced Research Question
Comparative analysis with structurally similar compounds reveals differences in bioactivity and reactivity:

Compound NameStructural FeaturesKey Functional Differences
Tert-butyl 3-(methylthio)azetidine-1-carboxylateReplaces pyridazine with methylthio groupLower polarity; reduced kinase inhibition
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl substituentEnhanced solubility; weaker metabolic stability

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Key hurdles include:

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or distillation .
  • Yield variability : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF vs. acetonitrile) .
  • Byproduct management : Use inline IR spectroscopy to monitor intermediate stability during continuous flow synthesis .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • pH stability assays : Incubate in buffers (pH 1–10) and analyze degradation via LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using HPLC-PDA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.